TGR5 Receptor Agonist Potency: 3-Phenoxypyrazine-2-carbonitrile vs. INT-777 Reference Compound
3-Phenoxypyrazine-2-carbonitrile demonstrates potent agonism at the human TGR5 receptor with an EC50 of 17 nM [1], which is approximately 46-fold more potent than the well-characterized reference TGR5 agonist INT-777 (EC50 = 781 nM) under comparable assay conditions.
| Evidence Dimension | TGR5 receptor agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 17 nM |
| Comparator Or Baseline | INT-777: EC50 = 781 nM |
| Quantified Difference | 46-fold higher potency (lower EC50) |
| Conditions | Human TGR5 expressed in CHO-K1 cells, luciferase reporter gene assay after 5 hrs [1]; hTGR5 cell-based assay |
Why This Matters
This potency difference is substantial for lead optimization, as a lower EC50 translates to a reduced required dose to achieve the desired pharmacological effect, potentially improving the therapeutic window and reducing off-target liabilities in metabolic disease models.
- [1] BindingDB. (n.d.). BDBM50161834 (CHEMBL3794175). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50161834 View Source
